molecular formula C13H17NO B2393059 4,4-Dimethyl-5-phenylpiperidin-2-one CAS No. 858263-35-1

4,4-Dimethyl-5-phenylpiperidin-2-one

Cat. No.: B2393059
CAS No.: 858263-35-1
M. Wt: 203.285
InChI Key: AHVIYUHXIHQZPC-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-phenylpiperidin-2-one is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is a piperidinone derivative, characterized by a piperidine ring substituted with two methyl groups at the 4-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4-dimethyl-1-phenylbutan-1-one with ammonia or an amine under acidic conditions to form the piperidinone ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-phenylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4,4-Dimethyl-5-phenylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-phenylpiperidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidin-2-one: Lacks the dimethyl substitution at the 4-position.

    4,4-Dimethylpiperidin-2-one: Lacks the phenyl substitution at the 5-position.

    5-Phenylpiperidin-2-one: Lacks the dimethyl substitution at the 4-position.

Uniqueness

4,4-Dimethyl-5-phenylpiperidin-2-one is unique due to the presence of both the dimethyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.

Properties

IUPAC Name

4,4-dimethyl-5-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2)8-12(15)14-9-11(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVIYUHXIHQZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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